molecular formula C20H19F3N2O2 B2887585 (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one CAS No. 338393-36-5

(3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one

Cat. No.: B2887585
CAS No.: 338393-36-5
M. Wt: 376.379
InChI Key: NKVBNQFLXFFBAU-FSALDASDSA-N
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Description

(3E,5Z)-6-(Dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one is a structurally complex molecule characterized by a conjugated hexadien-2-one backbone, functionalized with a trifluoromethyl group, a dimethylamino substituent, and a 2-phenoxyanilino moiety.

Properties

IUPAC Name

(3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)hexa-3,5-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-25(2)13-12-15(14-19(26)20(21,22)23)24-17-10-6-7-11-18(17)27-16-8-4-3-5-9-16/h3-14,24H,1-2H3/b13-12-,15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVBNQFLXFFBAU-FSALDASDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\C(=C/C(=O)C(F)(F)F)\NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Hexadienone Backbone: The hexadienone backbone can be synthesized through a series of aldol condensations and subsequent dehydration reactions. For instance, starting from a suitable aldehyde and ketone, the hexadienone structure can be formed under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.

    Coupling with Phenoxyaniline: The final step involves coupling the hexadienone intermediate with 2-phenoxyaniline under conditions that promote the formation of the desired anilino linkage, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural similarity to known pharmacophores suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.

Mechanism of Action

The mechanism by which (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and selectivity, while the dimethylamino group might influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the anilino group, stereochemistry, and additional functional groups. Below is a systematic comparison based on available

Structural and Electronic Differences

Compound Name (Configuration) Substituent on Anilino Group CAS Registry No. InChIKey Suppliers Key Features
Target: (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one 2-Phenoxy 23400-52-4 YRUMHTHCEZRHTN-UHFFFAOYSA-N 4 E,Z configuration; phenoxy group introduces steric bulk and π-π interactions .
(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-(4-fluoroanilino)-3,5-hexadien-2-one 4-Fluoro 338393-25-2 NSJVWZSRKSURAR-GHYOLMRSSA-N 4 E,E configuration; fluorine’s electronegativity enhances polarity .
(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one 4-Trifluoromethoxy 338401-81-3 BGPHVZCDJOJOFG-ANKZSMJWSA-N 2 Trifluoromethoxy group increases lipophilicity and electron-withdrawing effects .
(3E,5E)-6-(dimethylamino)-4-(2,4-dimethylanilino)-1,1,1-trifluoro-3,5-hexadien-2-one 2,4-Dimethyl N/A N/A 4 Methyl groups enhance steric hindrance, potentially reducing reactivity .

Stereochemical and Conformational Impact

  • E,Z vs. E,E Configuration: The target compound’s (3E,5Z) geometry creates a bent conformation, whereas the (3E,5E) analogs (e.g., 4-fluoroanilino derivative) adopt a more linear structure. This difference may influence binding to planar biological targets (e.g., enzyme active sites) .
  • Trifluoromethoxy vs.

Commercial Availability and Research Focus

  • The target compound and its 4-fluoroanilino analog are supplied by four vendors, suggesting broader research or industrial interest .
  • Derivatives with trifluoromethoxy or 2,4-dimethylanilino groups are less accessible (2–4 suppliers), possibly due to niche applications or synthetic complexity .

Research Findings and Gaps**

  • Synthetic Challenges: No direct synthesis data for the target compound is available in the provided evidence. However, analogs like the 4-fluoroanilino derivative are likely synthesized via similar routes, such as condensation of trifluorinated ketones with substituted anilines under basic conditions .
  • Biological Activity: While explicit studies on the target compound are absent, trifluorinated enones are known to inhibit kinases and proteases. The 2-phenoxyanilino group’s bulk may enhance selectivity for hydrophobic binding pockets .
  • Data Limitations : Comparative studies on solubility, stability, or bioactivity are lacking. Further experimental work is needed to correlate structural features with functional outcomes.

Biological Activity

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one
  • Molecular Formula: C16H16F3N
  • Molecular Weight: Approximately 305.30 g/mol

This compound is characterized by a conjugated diene system, which is often associated with significant biological activity due to its ability to interact with various biological targets.

Anticancer Properties

Research on similar compounds suggests that those with trifluoromethyl groups and conjugated systems may exhibit anticancer properties. The presence of the dimethylamino group can enhance lipophilicity, potentially improving cellular uptake and bioavailability.

  • Mechanism of Action:
    • Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
    • They may also inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
  • Case Studies:
    • A study examining a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress.

Antimicrobial Activity

Compounds with similar functional groups have also been investigated for antimicrobial properties.

  • Research Findings:
    • Some derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The trifluoromethyl group is thought to play a role in enhancing membrane permeability.
    • In vitro studies have shown that these compounds can inhibit bacterial growth by disrupting cellular functions.

Structure-Activity Relationship (SAR)

The biological activity of (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one can be influenced by:

  • Substituents: The presence of electron-donating or withdrawing groups can significantly alter potency.
  • Conjugation: Extended π-systems often correlate with increased biological activity due to enhanced interaction with biological macromolecules.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerTrifluoromethylated analogsInduction of apoptosis via caspase activation[Study 1]
AntimicrobialSimilar fluorinated compoundsDisruption of bacterial membrane integrity[Study 2]
CytotoxicityConjugated diene derivativesIncreased ROS production leading to oxidative stress[Study 3]

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